![molecular formula C17H17BrN2O2 B6538929 3-bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide CAS No. 1060281-79-9](/img/structure/B6538929.png)
3-bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide
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Overview
Description
3-bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide (herein referred to as 3-Br-N-DMCMB) is a synthetic organic compound that has recently gained attention due to its potential applications in scientific research. 3-Br-N-DMCMB is a brominated analogue of the related compound N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide (N-DMCMB). 3-Br-N-DMCMB has been used in a variety of scientific research applications, including enzyme inhibition, protein labeling, and drug delivery.
Scientific Research Applications
Antibacterial Drugs
Sulfonamides, a class of compounds similar to 3-bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide, have been used as antibacterial drugs for decades . They have a wide range of biological applications in medicine .
Antioxidant Activity
Some benzamide compounds have been found to exhibit antioxidant activity . They have been shown to have effective total antioxidant, free radical scavenging, and metal chelating activity .
Anticancer Effects
Sulfonamide compounds have unique antitumor and anti-cancer physiological activities . For example, SLC-0111, sulofenur, indisulam, and pozapanib have been proven to have good anticancer effects .
Antiviral Activity
Sulfonamide compounds also have antiviral activities . This makes them useful in the development of new antiviral drugs .
Anti-inflammatory and Analgesic Effects
Benzamides have been found to have anti-inflammatory and analgesic effects . This makes them potentially useful in the treatment of conditions involving inflammation and pain .
Industrial Applications
Amide compounds are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture . They are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Mechanism of Action
Target of Action
Similar compounds have been known to target benzylic positions in biochemical reactions .
Mode of Action
The compound likely interacts with its targets through a free radical reaction . This involves the loss of a hydrogen atom at the benzylic position, which can be resonance stabilized . The reaction is initiated by N-bromosuccinimide (NBS), which loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH) .
Biochemical Pathways
The compound likely affects the biochemical pathways involving free radical bromination, nucleophilic substitution, and oxidation . The removal of a hydrogen atom at the benzylic position can lead to various downstream effects, including the formation of resonance-stabilized radicals .
Pharmacokinetics
Similar compounds are known to undergo protodeboronation, a process that could influence their bioavailability .
Result of Action
The removal of a hydrogen atom at the benzylic position can lead to the formation of resonance-stabilized radicals, which could potentially affect cellular processes .
properties
IUPAC Name |
3-bromo-N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c1-20(2)16(21)10-12-6-8-15(9-7-12)19-17(22)13-4-3-5-14(18)11-13/h3-9,11H,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFGASHIZCITLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide |
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